molecular formula C18H16N6O B2895041 1-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892760-13-3

1-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Número de catálogo: B2895041
Número CAS: 892760-13-3
Peso molecular: 332.367
Clave InChI: QMZIBVFCKCYYMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 1,2,3-triazole core substituted at position 1 with a 2,3-dimethylphenyl group and at position 4 with a 3-phenyl-1,2,4-oxadiazole moiety. Its structural complexity and hybrid heterocyclic architecture make it a candidate for pharmaceutical and materials science applications.

Propiedades

IUPAC Name

3-(2,3-dimethylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-11-7-6-10-14(12(11)2)24-16(19)15(21-23-24)18-20-17(22-25-18)13-8-4-3-5-9-13/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZIBVFCKCYYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a triazole ring, an oxadiazole moiety, and a dimethyl-substituted phenyl group. The structural diversity contributes to its varied biological activities.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole and triazole units exhibit a wide range of biological activities , including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiparasitic

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AnticancerCytotoxic effects against various cancer cell lines
AntimicrobialInhibition of bacterial and fungal growth
Anti-inflammatoryReduction in inflammatory markers
AntiparasiticEfficacy against parasitic infections

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole and triazole structures have been shown to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and other diseases .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, studies have shown that derivatives with similar structures can effectively halt the proliferation of cancer cells by disrupting their normal cell cycle progression .
  • Receptor Modulation : Some derivatives exhibit affinity towards specific receptors involved in inflammation and cancer signaling pathways .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various derivatives on human colon adenocarcinoma (HCT-116) cells. The results indicated that compounds similar to 1-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine showed significant cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the specific structural modifications made .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 8 µg/mL against certain strains .

Structure–Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components:

  • Dimethyl Substitution : The presence of dimethyl groups enhances lipophilicity and may improve cellular uptake.
  • Oxadiazole Ring : This moiety is crucial for the anticancer activity as it participates in key interactions with biological targets.

Table 2: Structure–Activity Relationship Insights

Structural FeatureImpact on Activity
Dimethyl GroupsIncreased potency due to enhanced uptake
Oxadiazole MoietyEssential for enzyme inhibition
Triazole RingFacilitates receptor binding

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Substituent Variations in Triazole Derivatives

Table 1: Key Structural Features of Selected Analogues
Compound Name Triazole Substituent (Position 1) Oxadiazole/Other Substituent (Position 4) Notable Features Reference
Target Compound 2,3-Dimethylphenyl 3-Phenyl-1,2,4-oxadiazole Planar oxadiazole enhances π-stacking; dimethylphenyl improves lipophilicity.
E595-0525 (1-(3,5-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine) 3,5-Dimethylphenyl 4-Ethoxyphenyl-1,2,4-oxadiazole Ethoxy group increases solubility (logD = 4.418; logSw = -4.46).
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine 2,5-Dimethoxyphenyl 4-Chlorophenyl-1,2,4-oxadiazole Chloro and methoxy groups modulate electronic properties; potential CNS activity.
1-(4-(Diethylamino)phenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine 4-(Diethylamino)phenyl 4-Methoxyphenyl Diethylamino group enhances basicity; methoxy improves bioavailability.
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 2-Nitrophenyl Benzo[d]thiazol-2-yl Nitro group introduces redox activity; benzothiazole aids in anticancer studies.
Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in , chloro in ) increase stability but reduce solubility. Electron-donating groups (e.g., methoxy in , ethoxy in ) enhance solubility and bioavailability.
  • Steric Influences : Bulky substituents (e.g., 3,5-dimethylphenyl in vs. 2,3-dimethylphenyl in the target compound) affect binding pocket compatibility.

Physicochemical Properties

  • Lipophilicity and Solubility :
    • The target compound’s logD is unreported, but E595-0525 (logD = 4.418) suggests moderate lipophilicity, suitable for membrane penetration.
    • Dimethoxy substituents () reduce logD compared to chloro analogues, aligning with their higher solubility.
  • Hydrogen Bonding : The amine at position 5 facilitates interactions with biological targets (e.g., enzymes, DNA), as seen in antiproliferative studies of benzothiazole derivatives ().

Structural Insights from Crystallography

  • Planarity and Packing : Co-crystals of 3-phenyl-1,2,4-triazol-5-amine () reveal planar triazole cores with dihedral angles <3° between aryl and heterocyclic rings, optimizing π-π stacking.
  • Hydrogen-Bond Networks : N–H⋯N interactions stabilize 2D networks (), a feature likely shared by the target compound due to its amine group.

Q & A

Q. What are the key steps and challenges in synthesizing 1-(2,3-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?

The synthesis involves cyclocondensation of precursors (e.g., azides and alkynes) under controlled conditions. Key steps include:

  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
  • Oxadiazole linkage : Cyclization of amidoxime intermediates with carbonyl derivatives under basic or acidic conditions . Challenges include optimizing reaction yields (often <60% without purification) and minimizing side products like regioisomers. Solvent choice (e.g., DMF or ethanol) and temperature control (60–100°C) are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm triazole/oxadiazole connectivity and substituent positions. Aromatic protons appear as multiplets in δ 7.0–8.5 ppm, while amine protons resonate at δ 5.5–6.5 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 386.14) .
  • X-ray crystallography : Resolves structural ambiguities, such as dihedral angles between aromatic rings (e.g., 2.3° for planar tautomers) .

Q. How does the structural arrangement influence biological activity?

The 2,3-dimethylphenyl group enhances lipophilicity, improving membrane permeability, while the oxadiazole moiety engages in hydrogen bonding with target proteins (e.g., kinases or microbial enzymes) . Substitutions on the phenyl ring modulate electron density, affecting binding affinity. For example, electron-withdrawing groups (e.g., -F or -Cl) in analogous compounds increase antimicrobial potency by 30–50% .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., tautomerism) be resolved for this compound?

Tautomerism in triazole-oxadiazole systems can lead to ambiguous NMR/IR results. Strategies include:

  • Variable-temperature NMR : Observing proton shifts at elevated temperatures (e.g., 50°C) to identify dynamic equilibria .
  • X-ray crystallography : Directly visualizing dominant tautomers (e.g., 3-phenyl-1,2,4-triazol-5-amine vs. 5-phenyl-1,2,4-triazol-3-amine) in the solid state .
  • DFT calculations : Predicting tautomer stability using B3LYP/6-311G(d,p) to compare Gibbs free energies .

Q. What computational methods are suitable for predicting reaction pathways and optimizing synthesis?

  • Reaction path searches : Quantum mechanical methods (e.g., DFT) model transition states and intermediates for cyclocondensation steps .
  • Machine learning (ML) : Training models on PubChem data to predict optimal solvents/catalysts (e.g., CuI vs. Ru catalysts for regioselective triazole formation) .
  • Molecular docking : Screening derivatives against protein targets (e.g., COX-2 or β-lactamases) to prioritize synthesis .

Q. How do solvent polarity and reaction conditions affect regioselectivity in triazole-oxadiazole coupling?

Polar aprotic solvents (e.g., DMF) favor oxadiazole cyclization via stabilization of ionic intermediates, while non-polar solvents (e.g., toluene) reduce side reactions. For example:

  • DMF : Yields 75% oxadiazole product at 100°C .
  • Ethanol : Lower yield (55%) due to competitive esterification . Microwave-assisted synthesis reduces reaction time (2 hours vs. 24 hours conventionally) with comparable yields .

Q. What strategies mitigate impurities from byproducts like aminoisoxazoles?

  • Chromatographic purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) separates triazole-oxadiazole products from aminoisoxazole byproducts .
  • pH control : Conducting cyclization at pH 9–10 minimizes unwanted nucleophilic substitutions .
  • Precursor design : Using electron-deficient alkynes reduces competing Huisgen pathways .

Q. How can conflicting bioactivity data (e.g., IC50_{50} variability) be addressed in pharmacological studies?

  • Dose-response validation : Repeating assays with standardized cell lines (e.g., HEK293 or HepG2) and controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolic stability tests : Incubating compounds with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) .
  • Synergistic studies : Combining with known inhibitors (e.g., clavulanic acid for β-lactamase potentiation) clarifies mechanistic roles .

Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical ObservationsReference
1^1H NMRδ 8.2 ppm (oxadiazole H), δ 6.7–7.4 ppm (aryl H)
X-rayDihedral angle: 2.3° (triazole-phenyl planes)
HR-MS[M+H]+^+: 386.14 (calc. 386.15)

Table 2. Reaction Optimization Parameters

ConditionOptimal RangeImpact on Yield
Temperature80–100°C+20–30%
SolventDMF > ethanol+15–20%
CatalystCuI (1 mol%)+25% vs. no catalyst

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.